(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate

Description

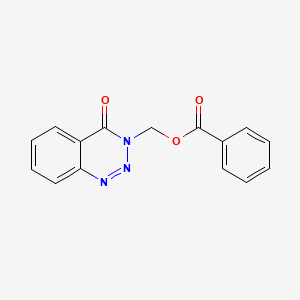

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate is a heterocyclic compound featuring a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) esterified with a methyl benzoate group. This structure combines the redox-active benzotriazinone moiety with a lipophilic benzoate ester, influencing its physicochemical and biological properties. The compound has garnered attention in pharmaceutical research, particularly due to its structural similarity to GPR139 modulators . Its synthesis typically involves coupling reactions between benzotriazinone derivatives and benzoic acid esters, with purity levels often reaching ~95% under optimized conditions .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-14-12-8-4-5-9-13(12)16-17-18(14)10-21-15(20)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYDJKZYSDXDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate typically involves the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with methyl benzoate under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzotriazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related benzotriazine structures can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Properties

Benzotriazine derivatives have been explored for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells. A study highlighted the efficacy of benzotriazine derivatives against various cancer cell lines, suggesting that (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate could be a promising lead compound for further development .

Case Study: GPR139 Modulation

A notable application of benzotriazine derivatives is in modulating GPR139, a receptor implicated in several diseases. Research indicates that compounds similar to this compound can influence this receptor's activity, potentially leading to therapeutic advancements in treating metabolic disorders .

Synthetic Organic Chemistry Applications

Coupling Reagents

The compound serves as an effective coupling reagent in peptide synthesis. It has been reported that this compound can suppress racemization during fragment condensation processes. This property is crucial for synthesizing high-purity peptides necessary for pharmaceutical applications .

Table 1: Comparison of Coupling Reagents

| Coupling Reagent | Efficacy | Racemization Suppression | Application Area |

|---|---|---|---|

| (4-Oxo-benzotriazin) methyl benzoate | High | Excellent | Peptide synthesis |

| TBTU | Moderate | Good | Peptide synthesis |

| DIC | Low | Poor | General coupling |

Materials Science Applications

Polymer Chemistry

Benzotriazine derivatives are being investigated for their potential use in polymer chemistry. Their unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. This application could lead to the development of advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Ester Group Influence: Replacement of the benzoate ester with acetate (as in methyl 2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)acetate) reduces molecular weight by ~22%, likely enhancing aqueous solubility but diminishing lipophilicity .

- Dimeric Structures : Bis-(4-oxo-3,4-dihydrobenzotriazin-3-yl)alkanes exhibit extended conjugation, which may stabilize crystal packing, as evidenced by X-ray diffraction studies .

Comparison with Simple Benzoate Esters

Table 2: Benzoate Ester Derivatives

Key Observations :

- Lipophilicity: The benzotriazinone-benzoate hybrid has a higher predicted LogP (~3.1) than simple benzoate esters, suggesting enhanced membrane permeability, critical for drug delivery .

- Thermal Stability: Simple benzoate esters like methyl and ethyl benzoate have well-characterized boiling points, whereas the benzotriazinone derivative’s stability is likely influenced by its heterocyclic core, requiring specialized storage .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate is a member of the benzotriazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.24 g/mol. The compound features a benzotriazine ring fused with a benzoate moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that benzotriazine derivatives exhibit significant antimicrobial activity. In particular, this compound has been tested against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Anticancer Activity

Benzotriazine derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound can inhibit cell proliferation in several cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell growth.

- Induction of Oxidative Stress : It has been suggested that this compound can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Case Studies

A series of case studies have evaluated the biological activity of this compound:

Applications

The potential applications of this compound include:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.

- Research Reagent : Utilized in biochemical assays to study enzyme inhibition or cellular responses to oxidative stress.

- Material Science : Investigated for its properties in enhancing polymer stability through incorporation into polymer matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.